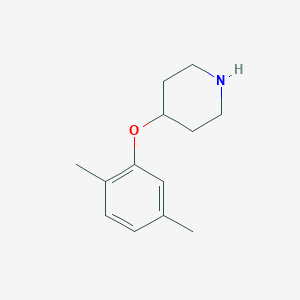

4-(2,5-Dimethylphenoxy)piperidine

Description

Properties

CAS No. |

946726-30-3 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(2,5-dimethylphenoxy)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |

InChI Key |

JKUFYLWACBCYJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Methyl vs. Methyl groups, as in this compound, offer steric bulk without significant electronic effects, possibly favoring hydrophobic interactions .

- Trifluoromethyl (CF₃) and Nitro (NO₂) Groups: The CF₃ group in Compound 7 improves metabolic stability and potency as a selective serotonin reuptake inhibitor (SSRI), while the NO₂ group in Compound 4 may reduce bioavailability due to its electron-withdrawing nature .

Core Heterocycle Differences

Positional Isomerism

- The 2,5-dimethylphenoxy isomer (target compound) vs. the 3,5-dimethylphenoxy isomer () highlights the importance of substituent positioning. The 2,5 configuration may optimize steric compatibility with SSRI binding pockets, whereas the 3,5 isomer could exhibit divergent pharmacological profiles .

Serotonin Reuptake Inhibition

Compounds like 3-(2,5-dimethoxy-4-CF₃-phenyl)piperidine hydrochloride demonstrate nanomolar affinity for serotonin transporters (SERT), with the CF₃ group contributing to prolonged receptor occupancy .

Industrial Relevance

The 3,5-dimethylphenoxy isomer (4-(3,5-dimethylphenoxy)piperidine) is produced industrially as a pharmaceutical intermediate, underscoring the scalability of piperidine-phenoxy syntheses .

Preparation Methods

Mitsunobu Reaction Approach

The Mitsunobu reaction is a cornerstone for forming ether linkages between alcohols and phenols. In the context of this compound, this method involves reacting 2,5-dimethylphenol with a hydroxyl-containing piperidine precursor, such as 4-hydroxypiperidine. The reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0–25°C. For example, a related synthesis of 3-((3,5-dimethoxyphenoxy)methyl)pyridine achieved an 88% yield under similar conditions.

Reaction Mechanism :

-

Activation of the phenol via deprotonation.

-

Nucleophilic attack by the piperidine alcohol, facilitated by the PPh₃-DIAD complex.

-

Formation of the ether bond and elimination of byproducts.

This method is favored for its regioselectivity and compatibility with sensitive functional groups. However, the high cost of DIAD and challenges in separating triphenylphosphine oxide byproducts limit its industrial scalability.

Hydrogenation of Pyridine Precursors

An alternative route involves synthesizing 4-(2,5-dimethylphenoxy)pyridine followed by catalytic hydrogenation to reduce the pyridine ring to piperidine. This two-step process, exemplified in patent CN112661694B, uses noble metal catalysts (e.g., Ru/C or Rh/C) under hydrogen pressure (2–4 MPa) and elevated temperatures (40–100°C).

Key Steps :

-

Etherification : 2,5-Dimethylphenol reacts with 4-chloropyridine in the presence of a base to form 4-(2,5-dimethylphenoxy)pyridine.

-

Hydrogenation : The pyridine derivative is dissolved in toluene or methanol and treated with 5% Ru/C at 40°C for 12 hours, achieving >99% conversion and 97.2% yield.

Advantages :

-

Scalability for industrial production.

-

Reusable catalysts and solvents reduce costs.

Reaction Condition Optimization

Temperature and Pressure Effects

Hydrogenation efficiency correlates strongly with temperature and hydrogen pressure. For instance, increasing the reaction temperature from 40°C to 100°C reduced the hydrogenation time from 12 hours to 2 hours while maintaining a 96.9% yield. Similarly, higher hydrogen pressures (4 MPa vs. 2 MPa) accelerated the reduction kinetics without compromising product purity.

Catalyst Selection and Loading

Ruthenium-based catalysts (5–15% Ru/C) outperform rhodium analogs in terms of cost and activity. A 5% Ru/C loading achieved 97.2% yield at 40°C, whereas 15% Ru/C required only 2 hours at 100°C for comparable results. Catalyst recovery and reuse were demonstrated over multiple cycles, enhancing process sustainability.

Industrial Production Considerations

Solvent Systems

Toluene and methanol are preferred solvents due to their compatibility with hydrogenation conditions and ease of removal via distillation. For example, toluene enabled 97% product recovery after distillation at -0.1 MPa and 45–50°C.

Purification Techniques

Recrystallization and column chromatography are standard for laboratory-scale purification. Industrially, distillation under reduced pressure efficiently isolates this compound with ≥99% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst | Scalability |

|---|---|---|---|---|---|

| Mitsunobu Reaction | 88 | 0–25 | 15 | PPh₃/DIAD | Low |

| Hydrogenation | 97.2 | 40–100 | 2–12 | Ru/C | High |

Key Takeaways :

-

The Mitsunobu reaction is optimal for small-scale syntheses requiring high regioselectivity.

-

Hydrogenation offers superior scalability and cost-effectiveness for industrial applications.

Q & A

Basic: What are the common synthetic routes for 4-(2,5-Dimethylphenoxy)piperidine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 4-chloropiperidine) and 2,5-dimethylphenol under alkaline conditions. For example, coupling reactions in dichloromethane with NaOH facilitate ether bond formation . Optimization includes:

- Temperature : Elevated temperatures (50–90°C) improve reaction rates but require monitoring for side reactions.

- Base selection : K₂CO₃ or Et₃N enhances nucleophilicity of the phenoxide ion .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.

- Purification : Column chromatography or recrystallization achieves >95% purity .

Table 1 : Yield optimization under varying conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 90 | 78 |

| Et₃N | DCM | 25 | 65 |

| NaOH | EtOH | 60 | 72 |

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH₂ at δ 2.5–3.5 ppm).

- HPLC-MS : Validates molecular weight (e.g., [M+H⁺] = 248.3) and purity (>99%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can researchers address discrepancies in reported biological activity data for piperidine derivatives?

Contradictions often arise from:

- Purity variations : Impurities ≥2% can skew bioassay results; rigorous HPLC validation is essential .

- Stereochemical factors : Trans/cis isomerism (e.g., trans-4-substituted piperidines show higher receptor affinity) .

- Assay conditions : Differences in cell lines, solvent (DMSO vs. saline), or concentration ranges (IC₅₀ vs. EC₅₀) require standardization .

Methodological resolution : - Replicate assays with independent synthetic batches.

- Cross-validate using orthogonal techniques (e.g., SPR vs. radioligand binding) .

Advanced: What strategies improve the stability of this compound in experimental formulations?

Stability is influenced by:

- pH : Degradation accelerates in acidic (pH <3) or alkaline (pH >10) conditions. Buffered solutions (pH 6–8) are optimal .

- Light/heat : Store at 2–8°C in amber vials; avoid prolonged exposure to UV light .

- Oxidative stress : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂) during storage .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

SAR strategies include:

- Phenoxy ring modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility .

- Piperidine substitution : N-methylation increases lipophilicity and blood-brain barrier penetration .

- Bioisosteric replacement : Replacing the piperidine ring with a pyrrolidine or azetidine alters conformational flexibility .

Example : Analogues with 4-fluorophenoxy groups showed 3× higher dopamine transporter inhibition .

Advanced: How should researchers design experiments to resolve conflicting data on metabolic pathways of piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.